molecular formula C13H14N4O2S B14877093 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid

Cat. No.: B14877093
M. Wt: 290.34 g/mol
InChI Key: LOWOMTDKCZUXBX-UHFFFAOYSA-N
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Description

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and results in excellent yields . The reaction conditions are mild, making it an efficient and straightforward methodology for the preparation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Agriculture: The compound’s biological activity makes it a candidate for use in agrochemicals.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)-2-phenylacetic acid stands out due to its unique combination of a triazolothiadiazine core with a phenylacetic acid moiety.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(3-methyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)-2-phenylacetic acid

InChI

InChI=1S/C13H14N4O2S/c1-9-14-15-13-17(9)7-16(8-20-13)11(12(18)19)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,18,19)

InChI Key

LOWOMTDKCZUXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1CN(CS2)C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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